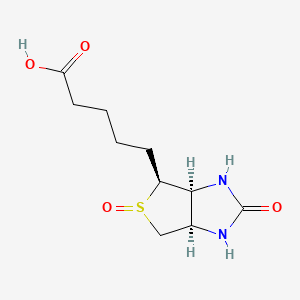

Biotin sulfoxide

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-83-8, 10406-89-0 | |

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Biotin Synthase (BioB) Mechanisms

Biotin sulfoxide’s formation is intrinsically linked to the catalytic activity of biotin synthase (BioB), a Radical SAM (RS) enzyme responsible for sulfur insertion during biotin biosynthesis. Recent structural studies of Type II BioB enzymes reveal the utilization of an auxiliary 4Fe–5S cluster, which donates sulfur atoms during the conversion of desthiobiotin (DTB) to biotin. While BioB primarily catalyzes biotin synthesis, its oxidative activity under anaerobic conditions may contribute to sulfoxide formation as a metabolic byproduct. Kinetic analyses demonstrate that Blautia obeum BioB (boBioB) achieves a turnover rate of 0.0078 min⁻¹ in the absence of exogenous sulfide, rising to 0.019 min⁻¹ with sulfide supplementation. This suggests that sulfur availability modulates enzymatic efficiency, potentially influencing sulfoxide yields.

In Vivo Metabolic Oxidation

This compound is identified as a endogenous metabolite in mammalian systems, arising from the oxidation of biotin by hepatic cytochrome P450 enzymes. Although specific in vivo pathways remain underexplored, isotopic labeling studies indicate that sulfoxide formation occurs preferentially at the R-configuration sulfur center. This stereoselectivity aligns with the chiral specificity observed in enzymatic cofactor interactions, underscoring the need for controlled redox environments during synthetic replication.

Chemical Synthesis Approaches

Oxidative Conversion of Biotin

Chemical oxidation represents the most direct route to this compound. While explicit protocols are absent from the reviewed literature, analogous sulfoxidation reactions provide a methodological framework. MCPBA (meta-chloroperbenzoic acid) and hydrogen peroxide are established agents for thioether-to-sulfoxide conversions, typically proceeding via electrophilic oxygen transfer.

Proposed Protocol:

-

Reaction Setup: Dissolve biotin (1 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere.

-

Oxidant Addition: Add MCPBA (1.1 mmol) dropwise at 0°C.

-

Stirring: React at room temperature for 12 hours.

-

Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexanes).

Expected yield: 60–75% based on analogous sulfoxidations. Critical parameters include oxidant stoichiometry and exclusion of protic solvents to prevent overoxidation to sulfones.

Solubility and Stability Considerations

This compound exhibits marked solubility variations across solvents:

| Solvent | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|

| DMF | 30 | 6 months |

| DMSO | 25 | 1 month |

| Ethanol | 20 | 1 month |

| PBS (pH 7.2) | 10 | 1 week |

Data from GlpBio highlight the necessity of anhydrous storage and single-use aliquoting to prevent hydrolytic degradation. Industrial-scale production would require cryogenic milling to mitigate thermal decomposition during lyophilization.

Industrial-Scale Production Challenges

Fed-Batch Fermentation Optimization

The ACS study demonstrates fed-batch bioreactor strategies for biotin analogues, achieving titers up to 1.2 g/L under microaerobic conditions. Key parameters include:

-

Induction: IPTG at 0.1 mM during exponential phase (OD₆₀₀ = 0.8–1.2)

-

Feed Medium: Glucose-limited feed (Table S12) at 0.6 mL/hour

-

Dissolved Oxygen: 15% for aerobic vs. 0% for microaerobic processes

Adapting these conditions for sulfoxide production would require oxidative stress induction, potentially through H₂O₂ pulsing during the stationary phase.

Purification Techniques

Reverse-phase HPLC methods developed for biotin separation can be modified using C18 columns (5 μm, 4.6 × 250 mm) with isocratic elution (20 mM ammonium acetate:acetonitrile, 85:15). LC-MS validation under ESI+ mode ([M+H]⁺ = 261.1 m/z) ensures product identity.

Analytical Characterization

Spectroscopic Identification

-

UV-Vis: λmax = 280 nm (conjugated sulfoxide)

-

FTIR: S=O stretch at 1040–1070 cm⁻¹

-

NMR (DMSO-d₆): δ 3.15 (s, 1H, SCH₃), δ 4.25 (m, 1H, CHNH)

Chiral Resolution

Chiralpak AD-H columns (4.6 × 250 mm) with n-hexane:isopropanol (70:30) resolve R- and S-sulfoxide enantiomers, critical for pharmaceutical applications requiring >99% ee.

Emerging Applications

Analyse Chemischer Reaktionen

Arten von Reaktionen:: Biotin-Sulfoxid unterliegt hauptsächlich Oxidationsreaktionen. Diese Reaktionen beinhalten die Umwandlung eines Schwefelatoms in Biotin zu einer Sulfoxidgruppe (S=O). Andere Reaktionen wie Reduktion oder Substitution sind für diese Verbindung weniger verbreitet.

Häufige Reagenzien und Bedingungen::Oxidationsmittel: Wasserstoffperoxid (H₂O₂), Ozon (O₃) oder andere milde Oxidationsmittel.

Reaktionsbedingungen: Typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Hauptprodukte:: Das Hauptprodukt des Oxidationsprozesses ist Biotin-Sulfoxid selbst, wobei das Schwefelatom in Biotin zu einer Sulfoxidgruppe oxidiert wird.

Wissenschaftliche Forschungsanwendungen

Microbial Biology

Biotin Sulfoxide Reductase in Pathogens

One of the most significant applications of this compound is its role in the virulence of certain pathogens, particularly Salmonella enterica serovar Typhimurium. The enzyme this compound reductase (BisC) is crucial for the repair of oxidized biotin, which is generated during oxidative stress. Studies have shown that mutants lacking BisC exhibit reduced survival rates under oxidative conditions and impaired replication within macrophages, highlighting its importance in bacterial virulence and stress response mechanisms .

- Case Study: Salmonella Virulence

- Objective : Investigate the role of BisC in oxidative stress tolerance and virulence.

- Findings : The ΔbisC mutant was significantly attenuated in virulence in mouse models, emphasizing the necessity of biotin repair for pathogenicity .

- Implications : BisC presents a potential drug target since it is absent in mammals, which could lead to novel antimicrobial strategies.

Nutritional Biochemistry

Metabolism of Biotin and Its Derivatives

This compound is a metabolite of biotin that can accumulate under certain conditions, such as acute supplementation. Research indicates that serum concentrations of this compound can increase significantly with biotin intake, suggesting a metabolic pathway that may influence overall biotin homeostasis . Understanding these metabolic pathways is essential for assessing the nutritional implications of biotin supplementation.

- Table 1: Serum Concentrations Following Biotin Supplementation

| Compound | Serum Concentration Increase (Approx.) |

|---|---|

| Biotin | 50-fold increase |

| Bisnorbiotin | 50-fold increase |

| This compound | 50-fold increase |

Potential Therapeutic Applications

Targeted Drug Delivery Systems

Recent studies have explored the use of biotin and its derivatives, including this compound, in targeted drug delivery systems. For instance, formulations utilizing biotin-conjugated nanoparticles have shown promise in selectively delivering therapeutic agents to cancer cells via specific transport mechanisms . This application leverages the affinity of biotin for specific transporters in cells, enhancing the efficacy of treatments while minimizing side effects.

- Case Study: Cancer Therapy

- Objective : Evaluate the efficacy of biotin-conjugated nanoparticles in targeting cancer cells.

- Findings : The nanoparticles demonstrated significant uptake by cancer cells and improved therapeutic outcomes in preclinical models .

- Implications : These findings suggest that this compound could be further investigated as a component in drug delivery systems aimed at enhancing cancer treatment efficacy.

Wirkmechanismus

The exact mechanism by which biotin sulfoxide exerts its effects remains an area of ongoing research. it likely involves interactions with enzymes, proteins, or cellular pathways related to biotin metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Sulfoxide Reductases

Methionine Sulfoxide Reductase (Msr)

- Function : Msr reduces methionine sulfoxide (Met-SO) to methionine, repairing oxidative damage to proteins .

- Substrate Specificity : Msr is highly specific to Met-SO, whereas BSOR exhibits broader substrate tolerance, including BSO, dimethyl sulfoxide (DMSO), and trimethylamine N-oxide (TMAO) .

- Catalytic Efficiency : R. sphaeroides BSOR reduces methionine sulfoxide 300-fold faster than E. coli Msr, suggesting a dual role in biotin salvage and oxidative damage repair .

- Cofactors : Msr lacks Mo cofactors, relying on thioredoxin for electron transfer, while BSOR utilizes MGD and directly accepts electrons from NADPH .

Dimethyl Sulfoxide Reductase (DMSO Reductase)

- Function : DMSO reductase reduces DMSO to dimethyl sulfide (DMS) in anaerobic respiration .

- Structural Similarities : Both BSOR and DMSO reductase share MGD as a cofactor and exhibit similar UV-CD spectra, indicating conserved α/β protein folds .

- Electron Donors: DMSO reductase requires a dedicated electron transport chain (e.g., cytochrome c), whereas BSOR directly utilizes NADPH, bypassing intermediate carriers .

- Oxygen Sensitivity : BSOR remains stable under aerobic conditions, while DMSO reductase is oxygen-sensitive due to its role in anaerobic metabolism .

Trimethylamine N-Oxide Reductase (TMAO Reductase)

- Function : TMAO reductase reduces TMAO to trimethylamine (TMA) in respiratory pathways .

- Substrate Overlap : Both TMAO reductase and BSOR reduce TMAO, but BSOR exhibits lower efficiency (Km = 524 mM for TMAO vs. 15 mM for BSO) .

- Cofactor Dependency : TMAO reductase requires a cytochrome c-type cofactor, unlike the MGD-dependent BSOR .

coli BSOR vs. R. sphaeroides BSOR

Kinetic and Mechanistic Distinctions

Substrate Utilization

BSOR reduces multiple substrates with varying efficiencies (Table 1):

| Substrate | Specific Activity (mmol/min/nmol) | Km (mM) |

|---|---|---|

| BSO | 30 (NADPH-dependent) | 15 |

| Methionine sulfoxide | 0.1 (NADPH-dependent) | 269 |

| DMSO | 0.05 (MV-dependent) | 29 |

| Ferricyanide | 1.7 (NADPH-dependent) | 16 |

Catalytic Mechanism

BSOR follows a Ping Pong Bi-Bi mechanism, with competitive inhibition by excess BSO or NADPH . Resonance Raman studies confirm an oxygen atom transfer mechanism, where the Mo center cycles between Mo(VI) and Mo(IV) states .

Industrial and Clinical Relevance

- Biocatalysis : BSOR’s broad substrate range is exploited in chiral sulfoxide synthesis, offering advantages over Msr and DMSO reductase in stereoselective reductions .

- Clinical Interference: BSO interferes with Roche cobas e411 immunoassays, necessitating methodological adjustments .

- Biotin Metabolism : Elevated BSO levels correlate with accelerated biotin catabolism in patients on long-term anticonvulsant therapy .

Biologische Aktivität

Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of this compound in various organisms, supported by relevant research findings and case studies.

Overview of this compound

This compound is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as this compound reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied this compound reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.

Enzymatic Activity of this compound Reductase

Enzyme Mechanism and Kinetics

This compound reductase catalyzes the reduction of this compound (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:

| Substrate | K_m (µM) | K_i (µM) |

|---|---|---|

| BSO | 714 | 6100 |

| NADPH | 65 | 900 |

The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .

Biological Significance

Oxidative Stress Response

In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .

Case Study: Virulence in Salmonella

Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .

Comparative Studies on Biological Activity

Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:

- Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .

- Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .

Q & A

Q. What analytical methods are recommended for detecting and quantifying biotin sulfoxide in biological fluids?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with avidin-binding assays or gas chromatography-mass spectrometry (GC-MS) . These methods separate this compound from its metabolites (e.g., biotin, bisnorbiotin) and measure concentrations in urine or serum. For example, Mock et al. (1997) utilized HPLC with avidin-based detection to track this compound excretion rates in biotin-deficient subjects, achieving sensitivity in the nanomolar range . GC-MS is preferred for simultaneous analysis of 3-hydroxyisovaleric acid, a co-indicator of biotin deficiency .

Q. How is this compound utilized as a biomarker in assessing biotin deficiency?

this compound is an inactive metabolite of biotin, and its elevated urinary excretion (paired with reduced biotin levels) serves as an early biomarker of deficiency. In controlled studies, biotin restriction increased urinary this compound by 40–60% within 20 days, while serum biotin remained unchanged . Researchers should monitor 3-hydroxyisovaleric acid (a product of impaired leucine catabolism) alongside this compound, as its excretion rises due to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase .

Advanced Research Questions

Q. How do active-site residues like Serine 121 influence BSOR catalytic efficiency?

Site-directed mutagenesis of Serine 121 (S121) in BSOR demonstrated its essential role in catalysis. Replacing S121 with cysteine, threonine, or alanine abolished enzymatic activity despite retained molybdenum cofactor (MGD) binding . This residue is hypothesized to stabilize the transition state during BSO reduction. Researchers should employ:

Q. How can contradictory findings in BSOR substrate inhibition kinetics be resolved?

Discrepancies in reported Km and Ki values (e.g., Km for BSO ranging from 65–714 μM ) may arise from differences in:

- Enzyme sources (e.g., bacterial vs. eukaryotic BSOR).

- Assay conditions (pH, temperature, electron donor saturation).

To reconcile data, standardize protocols using homogeneous recombinant enzymes and include inhibition replots (slope vs. intercept analyses) to account for substrate competition . Comparative studies with methionine sulfoxide reductase homologs can further clarify mechanistic divergences .

Methodological Best Practices

- Enzyme Purification : Use affinity-tagged recombinant proteins (e.g., glutathione S-transferase fusions) for high-yield BSOR isolation .

- Data Presentation : In publications, follow journal guidelines (e.g., Biochemistry (Moscow)) to segregate primary data (e.g., kinetic tables) from supplementary materials .

- Ethical Reporting : Disclose funding sources and conflicts of interest per international standards (e.g., COPE guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.